Cas no 1986915-25-6 (2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid)

2,2-Dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid is a structurally unique cyclopropane derivative featuring a quinoline moiety, which imparts distinct chemical and pharmacological properties. The rigid cyclopropane ring enhances stability, while the quinoline group contributes to potential biological activity, making it a valuable intermediate in medicinal chemistry and drug discovery. Its well-defined stereochemistry and functional groups allow for precise modifications, facilitating the synthesis of targeted compounds. This compound is particularly useful in the development of enzyme inhibitors or receptor modulators due to its ability to interact with biomolecular targets. High purity and consistent quality ensure reliable performance in research and industrial applications.
2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid structure
1986915-25-6 structure
商品名:2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid
CAS番号:1986915-25-6
MF:C15H15NO2
メガワット:241.285104036331
CID:6206294
PubChem ID:114229316

2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid
    • EN300-1746417
    • 1986915-25-6
    • インチ: 1S/C15H15NO2/c1-15(2)12(13(15)14(17)18)10-7-8-16-11-6-4-3-5-9(10)11/h3-8,12-13H,1-2H3,(H,17,18)
    • InChIKey: OFSULWXBQYUBOJ-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C(C2C=CN=C3C=CC=CC=23)C1(C)C)=O

計算された属性

  • せいみつぶんしりょう: 241.110278721g/mol
  • どういたいしつりょう: 241.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 352
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 50.2Ų

2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1746417-0.1g
2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid
1986915-25-6
0.1g
$1207.0 2023-09-20
Enamine
EN300-1746417-2.5g
2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid
1986915-25-6
2.5g
$2688.0 2023-09-20
Enamine
EN300-1746417-5.0g
2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid
1986915-25-6
5g
$3977.0 2023-06-03
Enamine
EN300-1746417-1g
2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid
1986915-25-6
1g
$1371.0 2023-09-20
Enamine
EN300-1746417-10g
2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid
1986915-25-6
10g
$5897.0 2023-09-20
Enamine
EN300-1746417-0.25g
2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid
1986915-25-6
0.25g
$1262.0 2023-09-20
Enamine
EN300-1746417-0.05g
2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid
1986915-25-6
0.05g
$1152.0 2023-09-20
Enamine
EN300-1746417-1.0g
2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid
1986915-25-6
1g
$1371.0 2023-06-03
Enamine
EN300-1746417-10.0g
2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid
1986915-25-6
10g
$5897.0 2023-06-03
Enamine
EN300-1746417-0.5g
2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid
1986915-25-6
0.5g
$1316.0 2023-09-20

2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid 関連文献

2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acidに関する追加情報

Introduction to 2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid (CAS No. 1986915-25-6)

2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1986915-25-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic derivatives characterized by the presence of a cyclopropane ring fused with a quinoline moiety, which endows it with unique structural and functional properties. The molecular structure of this compound consists of a cyclopropane ring substituted at the 3-position with a quinolin-4-yl group, and at the 1-position with a carboxylic acid functional group. The presence of both the cyclopropane and quinoline moieties makes this compound an intriguing candidate for further exploration in drug discovery and development.

The cyclopropane ring is a three-membered carbon heterocycle that introduces rigidity into the molecular framework, which can influence the binding affinity and selectivity of the compound towards biological targets. On the other hand, the quinolin-4-yl group is a nitrogen-containing heterocycle that is well-known for its biological activity and has been widely used in the development of various pharmaceuticals. The combination of these two structural features in 2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid suggests potential applications in modulating biological pathways associated with these moieties.

In recent years, there has been growing interest in the development of novel scaffolds for drug discovery, particularly those that combine multiple pharmacophores to enhance potency and selectivity. The structural features of 2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid make it an attractive candidate for such efforts. The cyclopropane ring can serve as a pharmacophore for interacting with specific binding sites on target proteins, while the quinolin-4-yl group can provide additional binding interactions due to its ability to form hydrogen bonds and engage in π-stacking interactions. These properties have been exploited in various drug design strategies to improve pharmacological activity.

One of the most promising applications of 2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid is in the field of oncology. Quinoline derivatives have been extensively studied for their anticancer properties, and modifications of these scaffolds have led to several clinically approved drugs. The incorporation of a cyclopropane ring into these derivatives can enhance their bioactivity by improving solubility and metabolic stability. Additionally, the rigid structure of the cyclopropane ring can help to optimize binding interactions with cancer-related proteins, leading to more effective therapeutic outcomes.

Recent studies have also explored the potential of 2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid as an inhibitor of kinases, which are enzymes that play crucial roles in cell signaling pathways associated with cancer progression. Kinases are attractive targets for drug development due to their involvement in various cellular processes. By designing compounds that specifically inhibit kinase activity, it is possible to disrupt aberrant signaling pathways that drive tumor growth and metastasis. The unique structural features of 2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid make it a promising candidate for such applications.

The synthesis of 2,2-dimethyl-3-(quinolin-4-yl)cyclopropane-1-carboxylic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The key steps typically include cyclization reactions to form the cyclopropane ring, followed by functional group transformations to introduce the carboxylic acid and quinolinyl groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for further research and development.

From a computational chemistry perspective, molecular modeling studies have been conducted to understand the binding interactions of 2,2-dimethyl-3-(quinolin-4-y)cyclopropanecarboxylic acid with biological targets. These studies have provided valuable insights into how the structural features of this compound influence its bioactivity. For instance, computational analyses have revealed that the cyclopropane ring interacts favorably with hydrophobic pockets on target proteins, while the quinolinyl group forms hydrogen bonds with polar residues. These interactions are critical for achieving high binding affinity and selectivity.

The pharmacokinetic properties of 2,2-dimethyl -3-(quinolin -4 - yl) - cyc lo pro pane -1 - car box y lic ac id are also important considerations in drug development. Studies have shown that compounds containing cyclopropane rings often exhibit improved solubility compared to traditional hydrocarbon-based molecules. This enhanced solubility can lead to better absorption and distribution within the body, which is essential for achieving therapeutic efficacy. Additionally, metabolic stability studies have indicated that this compound is resistant to degradation by common enzymatic pathways, suggesting potential for longer half-lives and improved bioavailability.

In conclusion, 2 , 2 - dim eth yl - 3 - ( quino lin - 4 - yl ) - cyc lo pro pane - 1 - car box y lic ac id ( C A S N o . 1 9 8 6 9 15 - 25 - 6 ) is a promis ing compoun d with unique structu ral and func tional prop er ties . Its potential applications in oncology and other therapeutic areas make it an attractive candidate for further research and development. As our understanding of biological targets and synthetic methodologies continues to evolve, 2 , 2 - dim eth yl - 3 - ( quino lin - 4 - yl ) - cyc lo pro pane -1 car box y lic ac id holds significant promise as a future therapeutic agent . p >

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司